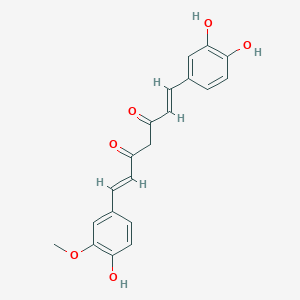

Demethylcurcumin

Übersicht

Beschreibung

This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of oncology and dermatology . Unlike its parent compound, curcumin, demethyl curcumin exhibits enhanced stability and bioavailability, making it a promising candidate for various medical applications .

Wissenschaftliche Forschungsanwendungen

Medizin: Die Verbindung wird auf ihre Antikrebsaktivität untersucht, wobei Studien zeigen, dass sie das Wachstum von Krebszellen hemmen und Apoptose induzieren kann.

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Ziele und Signalwege aus:

Entzündungshemmende Wirkung: Es hemmt die Aktivität des Nuclear Factor-kappa B (NF-κB) und reduziert die Produktion von pro-inflammatorischen Zytokinen wie Tumornekrosefaktor-alpha (TNF-α) und Interleukin-6 (IL-6).

Antioxidative Aktivität: this compound wirkt als Scavenger reaktiver Sauerstoffspezies (ROS) und hemmt die Lipidperoxidation.

Antikrebsmechanismus: Die Verbindung induziert Apoptose in Krebszellen durch Aktivierung von Caspasen und Hemmung des PI3K/AKT-Signalwegs.

Wirkmechanismus

Target of Action

Demethyl Curcumin, also known as Monodemethylcurcumin, is a derivative of curcumin, which is an active component in the golden spice turmeric . It exhibits antibacterial, anti-inflammatory, hypoglycemic, antioxidant, wound-healing, and antimicrobial activities . The primary targets of Demethyl Curcumin are similar to those of curcumin, including various signaling molecules .

Mode of Action

Demethyl Curcumin acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules .

Biochemical Pathways

Demethyl Curcumin influences/modulates chemokines and chemokine receptors . It plays a crucial role in the molecular mechanisms associated with effects on chemoattractant cytokines . It also has effects on viral and bacterial infections, cancer, and adverse pregnancy outcomes .

Pharmacokinetics

Demethyl Curcumin, like curcumin, is lipophilic and has low bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination . Techniques for loading curcumin into nanostructures can improve its bioavailability and extend its applications . A tenfold increase in the AUC 0→24h and more than 40-fold increase in the Cmax in mice were observed after an oral dose of nano-emulsion curcumin compared with suspension curcumin in 1% methylcellulose .

Result of Action

The administration of Demethyl Curcumin results in a marked decrease in the extent of cell proliferation, a significant increase of apoptosis, and micro-vessel density . It also shows the ability to modulate cell signaling pathways involved in inflammatory processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Demethyl Curcumin. For instance, the substance’s efficacy and therapeutic utility can be compromised due to its poor pharmacokinetics . Pharmaceutical formulations need to be developed to ensure effective blood and tissue concentrations .

Biochemische Analyse

Biochemical Properties

Demethyl Curcumin interacts with various enzymes, proteins, and other biomolecules. It has been found to modulate multiple signaling molecules, contributing to its diverse pharmacological effects .

Cellular Effects

Demethyl Curcumin has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells .

Molecular Mechanism

Demethyl Curcumin exerts its effects at the molecular level through various mechanisms. It is known to interact with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression . The exact molecular mechanism of Demethyl Curcumin is still being researched, but it’s believed to involve a combination of these interactions .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Demethyl Curcumin has shown changes in its effects. It has been observed to have a degree of stability, but also undergoes degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies, indicating that Demethyl Curcumin may have lasting impacts on cells .

Dosage Effects in Animal Models

The effects of Demethyl Curcumin vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

Demethyl Curcumin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The exact metabolic pathways that Demethyl Curcumin is involved in are still being researched.

Transport and Distribution

Demethyl Curcumin is transported and distributed within cells and tissues in a manner that is still being investigated. It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It’s possible that Demethyl Curcumin may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

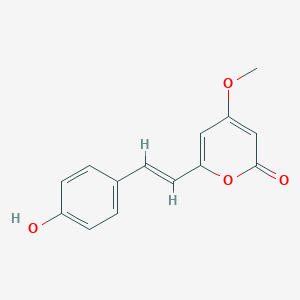

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Demethyl curcumin can be synthesized through a series of chemical reactions starting from curcumin. One common method involves the methylation of curcumin using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods: In an industrial setting, the production of demethyl curcumin involves large-scale methylation reactions followed by purification processes such as high-performance liquid chromatography (HPLC) or supercritical fluid chromatography . These methods ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Reaktionstypen: Demethylcurcumin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann zu Chinonderivaten oxidiert werden.

Reduktion: Die Verbindung kann zu Dihydroderivaten reduziert werden.

Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Methoxygruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Natriummethoxid oder Natriumethoxid werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Chinonderivate, Dihydroderivate und verschiedene substituierte Curcuminoide .

Vergleich Mit ähnlichen Verbindungen

Demethylcurcumin wird mit anderen Curcuminanaloga verglichen, wie z. B.:

Tetrahydroxycurcumin: Zeigt ähnliche antioxidative und entzündungshemmende Eigenschaften, jedoch mit unterschiedlichen pharmakokinetischen Profilen.

Bisdemethoxycurcumin: Ein weiteres Curcuminderivat mit verbesserter Stabilität, jedoch geringerer Bioverfügbarkeit im Vergleich zu this compound.

Einzigartigkeit: This compound zeichnet sich durch seine verbesserte Stabilität und Bioverfügbarkeit aus, wodurch es in therapeutischen Anwendungen im Vergleich zu anderen Curcuminanaloga wirksamer ist .

Ähnliche Verbindungen:

- Tetrahydroxycurcumin

- Bisdemethoxycurcumin

- Dimethoxycurcumin

Zusammenfassend lässt sich sagen, dass this compound eine vielversprechende Verbindung mit vielfältigen Anwendungen in der wissenschaftlichen Forschung und Medizin ist. Seine verbesserte Stabilität und Bioverfügbarkeit machen es zu einem wertvollen Kandidaten für weitere Untersuchungen und Entwicklungen.

Eigenschaften

IUPAC Name |

(1E,6E)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)12-15(21)6-2-13-4-8-17(23)19(25)10-13/h2-11,23-25H,12H2,1H3/b6-2+,7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRFJIZJLZXEJX-YPCIICBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420209 | |

| Record name | NSC687844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149732-51-4 | |

| Record name | O-Demethylcurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149732-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monodemethylcurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149732514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC687844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONODEMETHYLCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/422O27405E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)